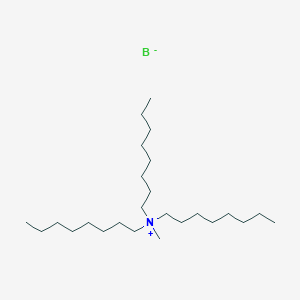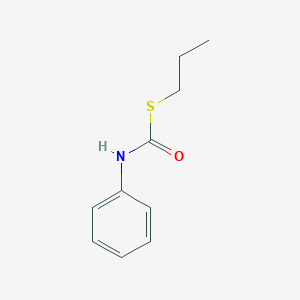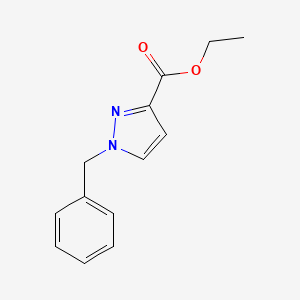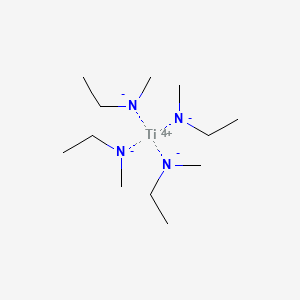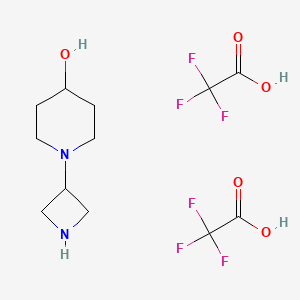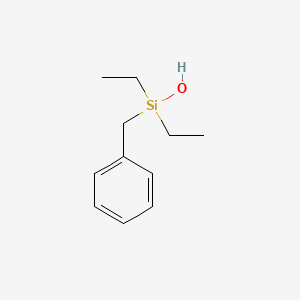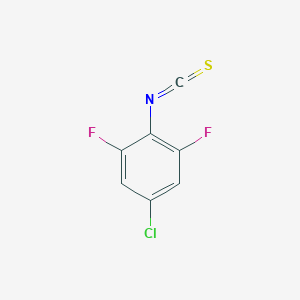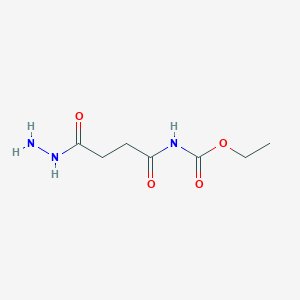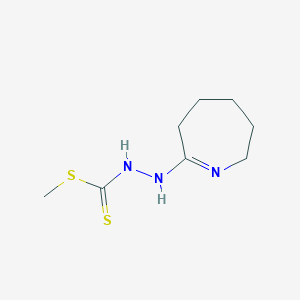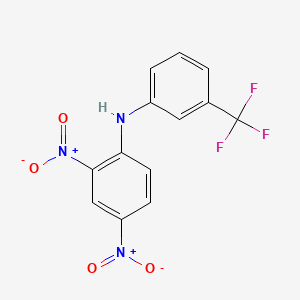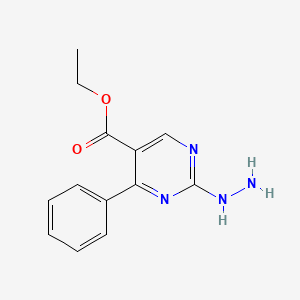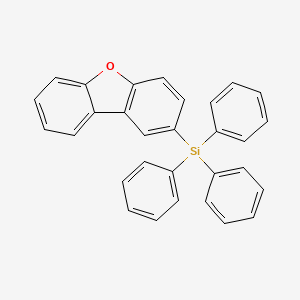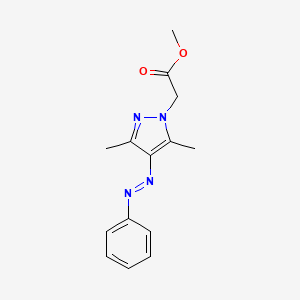
methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the substituents. The exact synthesis process would depend on the specific reactants and conditions used .Chemical Reactions Analysis
As an organic compound, this molecule could undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the pyrazole ring, the phenyldiazenyl group, and the acetate group. The exact reactions that this compound could undergo would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could influence its boiling point, melting point, and solubility. The acetate group could also influence its reactivity and solubility .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate and its analogs have shown promise in antibacterial and antifungal applications. Studies have indicated that these compounds exhibit significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Additionally, they have demonstrated antifungal activity against Aspergillus niger and Ustilago maydis (Mahesh et al., 2016).
Potential Antimicrobial Agents
New derivatives of methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate containing a 2-methylquinoline ring system have been synthesized and characterized. These compounds have been evaluated for their in vitro antibacterial activity, exhibiting significant antibacterial activity against various bacterial strains, suggesting their potential as novel antimicrobial agents (Raju et al., 2016).
Anticancer Properties
Certain 3-phenyl-1H-pyrazole derivatives, which are closely related to methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate, have been identified as important intermediates in the synthesis of biologicallyactive compounds. These compounds have been studied for their potential application in molecular targeted therapy for cancer. They are considered more selective than traditional chemotherapy and have fewer side effects, highlighting their significance in cancer treatment (Liu et al., 2017).
Corrosion Inhibition
Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate derivatives have been studied for their application as corrosion inhibitors. For instance, compounds like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have shown to be very effective in inhibiting corrosion of steel in acidic environments. Their efficiency as corrosion inhibitors has been correlated with their molecular structure, making them useful in industrial applications (Missoum et al., 2013).
Structural and Spectral Investigations
Studies have been conducted on the structural and spectral characteristics of pyrazole derivatives, including those related to methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate. These investigations provide valuable insights into the molecular interactions and properties of these compounds, which can be crucial for their application in various fields such as pharmaceuticals and materials science (Viveka et al., 2016).
Catalytic Properties
Research into the catalytic properties of pyrazole-based ligands, closely related to methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate, has shown that these compounds can be effective catalysts in chemical reactions. For example, certain copper (II) complexes of these ligands have been found to catalyze the oxidation of catechol to quinone efficiently, indicating their potential use in various catalytic processes (Boussalah et al., 2009).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3,5-dimethyl-4-phenyldiazenylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-14(16-15-12-7-5-4-6-8-12)11(2)18(17-10)9-13(19)20-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLLNVKQWKVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



